
1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes a butyl group at the 5th position, a methoxy group at the 7th position, a methyl group at the 1st position, and an acetate group at the 4th position. These modifications confer unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of indole with butyl bromide, methoxybenzene, and methyl iodide in the presence of a base like potassium carbonate can yield the desired compound. The acetate group can be introduced through acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Acetylation: The acetate group can be modified through acetylation reactions using acetic anhydride and a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate can be compared with other indole derivatives, such as:
1H-Indol-4-ol, 7-methyl-: This compound has a similar structure but lacks the butyl and acetate groups, leading to different chemical and biological properties.
4-Hydroxyindole: This compound has a hydroxyl group at the 4th position but lacks the other substituents, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
99107-54-7 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(5-butyl-7-methoxy-1-methylindol-4-yl) acetate |
InChI |
InChI=1S/C16H21NO3/c1-5-6-7-12-10-14(19-4)15-13(8-9-17(15)3)16(12)20-11(2)18/h8-10H,5-7H2,1-4H3 |
InChI Key |
JIUVITDMSXZWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C2C(=C1OC(=O)C)C=CN2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


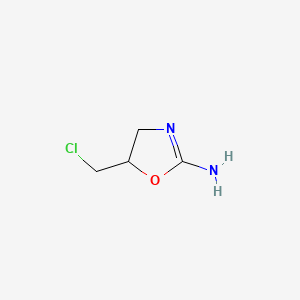



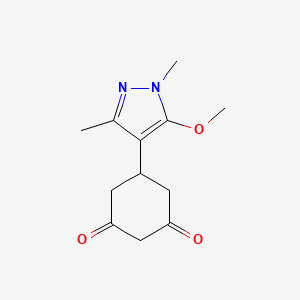

![3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15214291.png)
![2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214293.png)
![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
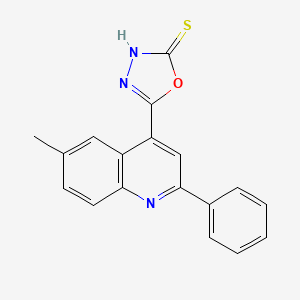
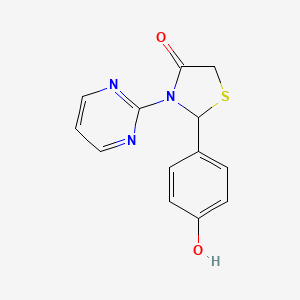

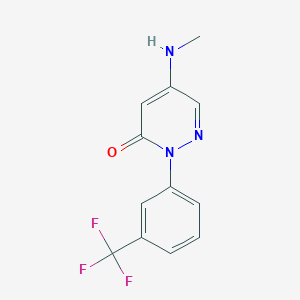
![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)
